2-Propen-1-one, 1,3-di-1H-indol-3-yl- is an organic compound classified under the category of indoles and derivatives. It features a structure that includes two indole moieties attached to a propenone group. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry.
The compound can be synthesized through various methods involving indole derivatives and propenone precursors. It has been studied for its potential applications in pharmaceuticals, particularly as an anticancer agent.
The synthesis of 2-Propen-1-one, 1,3-di-1H-indol-3-yl- can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For instance, reactions may be conducted under reflux conditions in polar solvents like ethanol or methanol.
The molecular formula for 2-Propen-1-one, 1,3-di-1H-indol-3-yl- is with a molecular weight of approximately 225.28 g/mol. The structure features:
The InChI key for this compound is UDQCRUSSQAXPJY-VIFPVBQESA-N, and its SMILES representation is C=C(C=O)C1=CC2=C(N1)C(=C(C=C2)N)N=C1.
2-Propen-1-one, 1,3-di-1H-indol-3-yl- can participate in various chemical reactions:
These reactions are typically facilitated by catalysts or specific reaction conditions to enhance reactivity and selectivity.
The mechanism of action for 2-Propen-1-one, 1,3-di-1H-indol-3-y involves its interaction with biological targets such as enzymes or receptors within cells.
Research indicates that this compound may induce cell death mechanisms such as apoptosis or necrosis in cancer cells by disrupting cellular homeostasis and promoting oxidative stress.
Relevant analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to characterize this compound's structure and purity.
2-Propen-1-one, 1,3-di-1H-indol-3-y has garnered interest for its potential applications in:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8